molecular formula C21H26ClNO3 B13429852 (2E)-Dehydro Propafenone Hydrochloride

(2E)-Dehydro Propafenone Hydrochloride

Cat. No.: B13429852
M. Wt: 375.9 g/mol
InChI Key: ZEEAPJXCYWUQND-UEIGIMKUSA-N
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Chemical Reactions Analysis

Types of Reactions

(2E)-Dehydro Propafenone Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of propafenone, which retain the core structure but exhibit different pharmacological properties.

Scientific Research Applications

(2E)-Dehydro Propafenone Hydrochloride has a wide range of applications in scientific research:

Properties

Molecular Formula

C21H26ClNO3

Molecular Weight

375.9 g/mol

IUPAC Name

(E)-1-[2-[2-hydroxy-3-(propylamino)propoxy]phenyl]-3-phenylprop-2-en-1-one;hydrochloride

InChI

InChI=1S/C21H25NO3.ClH/c1-2-14-22-15-18(23)16-25-21-11-7-6-10-19(21)20(24)13-12-17-8-4-3-5-9-17;/h3-13,18,22-23H,2,14-16H2,1H3;1H/b13-12+;

InChI Key

ZEEAPJXCYWUQND-UEIGIMKUSA-N

Isomeric SMILES

CCCNCC(COC1=CC=CC=C1C(=O)/C=C/C2=CC=CC=C2)O.Cl

Canonical SMILES

CCCNCC(COC1=CC=CC=C1C(=O)C=CC2=CC=CC=C2)O.Cl

Origin of Product

United States

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